molecular formula C7H4Cl2OS B1662097 4-Chlorophenyl chlorothionoformate CAS No. 937-64-4

4-Chlorophenyl chlorothionoformate

Cat. No.: B1662097
CAS No.: 937-64-4
M. Wt: 207.08 g/mol
InChI Key: BQIABQCJXBELMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl chlorothionoformate: is an organosulfur compound with the molecular formula C7H4Cl2OS and a molecular weight of 207.077 g/mol . . This compound is characterized by the presence of a chlorothioformate group attached to a chlorophenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl chlorothionoformate can be synthesized through the reaction of thiophosgene with 4-chlorophenol . The reaction typically involves the following steps:

    Thiophosgene: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
  • The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl chlorothionoformate undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form and .

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or in the presence of a base like .

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents like or .

Major Products Formed:

    Nucleophilic substitution: Substituted phenyl thioformates.

    Hydrolysis: 4-Chlorophenol and carbonyl sulfide.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl chlorothionoformate involves its reactivity with nucleophiles. The compound’s chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as a reagent to introduce the chlorothioformate functionality into target molecules .

Comparison with Similar Compounds

    Phenyl chlorothioformate: Similar structure but lacks the chlorine substituent on the phenyl ring.

    4-Chlorophenyl chloroformate: Similar structure but contains an oxygen atom instead of sulfur in the functional group.

    Phenyl chloroformate: Similar structure but lacks both the chlorine substituent on the phenyl ring and the sulfur atom in the functional group.

Uniqueness: 4-Chlorophenyl chlorothionoformate is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis and material science .

Properties

IUPAC Name

O-(4-chlorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIABQCJXBELMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239550
Record name O-p-Chlorophenyl chlorothioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-64-4
Record name O-(4-Chlorophenyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-p-Chlorophenyl chlorothioformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-p-Chlorophenyl chlorothioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-p-chlorophenyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl chlorothionoformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.